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Compound of Interest

Compound Name: Antifungal agent 29

Cat. No.: B12401656

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological
properties of Ibrexafungerp, a first-in-class triterpenoid antifungal agent. All quantitative data is
summarized in structured tables for ease of comparison, and detailed methodologies for key
experiments are provided. Visual diagrams for signaling pathways and experimental workflows
are included to facilitate understanding.

Chemical Properties and Synthesis

Ibrexafungerp (formerly SCY-078) is a semi-synthetic derivative of the natural product
enfumafungin, belonging to the triterpenoid class of antifungals.[1] It is chemically designated
as C44H67N504 with a molecular weight of 922.18 g/mol for the citrate salt.[1][2]

Physicochemical Properties

Property Value Reference
Molecular Formula C44H67N504 [3]
Molecular Weight 922.18 g/mol (citrate salt) [1]
Class Triterpenoid [1]
Administration Route Oral [4]
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Synthesis

The synthesis of Ibrexafungerp begins with the natural product enfumafungin.[5] The process
involves two main stages: the preparation of an (R)-N-sulfonyl aziridine intermediate and its
subsequent reaction with a modified enfumafungin core.[5]

Experimental Protocol: Synthesis of Ibrexafungerp[5]
Step 1: Preparation of (R)-N-sulfonyl aziridine

o 3,3-dimethylbutan-2-one is condensed with (R)-p-toluenesulfinamide to yield compound 1.12
(84% vyield).

e Compound 1.12 undergoes cyclization upon treatment with trimethylsulfoxonium chloride
and n-butyllithium to give chiral toluenesulfinyl aziridine 1.13 (64% yield).

» Oxidation of 1.13 with meta-chloroperoxybenzoic acid affords the tosyl-protected (R)-alpha-
disubstituted aziridine 1.5.

Step 2: Preparation of Ibrexafungerp

e The lactol of enfumafungin is reduced using triethylsilane and trifluoroacetic acid to give
pyran 1.2.

e Treatment with H2SO4 in methanol results in the cleavage of the glucose moiety to generate
compound 1.3 (87% yield over 2 steps).

e The carboxylic acid of 1.3 is converted to the corresponding benzyl ester upon treatment
with benzyl bromide to give compound 1.4 (89% vyield).

e Reaction of 1.4 with the (R)-N-sulfonyl aziridine 1.5 in the presence of potassium t-pentylate
and 18-crown-6 provides ether 1.6 (78% yield).

e Metal reduction with sodium in liquid ammonia removes the N-sulfonyl and benzyl groups to
generate compound 1.7.

e Compound 1.7 is converted to hydrazine intermediate 1.8 with anhydrous hydrazine and
BF3-OEt2 in 1,2-dichloroethane.
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» Cyclocondensation of 1.8 with an acyl amidine derivative upon heating in acetic acid
provides Ibrexafungerp (66% yield).

Step 1: Aziridine Synthesis Step 2: Ibrexafungerp Synthesis
3,3-dimethylbutan-2-one Enfumafungin
(R)-p-toluenesulfinamide Triethylsilane, TFA
Compound 1.12 Pyran 1.2
Trimethylsulfoxonium chloride, n-butyllithium H2S04, Methanol
Aziridine 1.13 Compound 1.3
m-CPBA Benzyl bromide
Aziridine 1.5 Compound 1.4

ziridine 1.5, K-t-pentylate, 18-crown-6

Ether 1.6

Na, liquid NH3

Compound 1.7

Hydrazine, BF3.0Et2

Hydrazine 1.8

Acyl amidine, Acetic acid

Ibrexafungerp
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Caption: Workflow for the chemical synthesis of Ibrexafungerp.

Mechanism of Action

Ibrexafungerp exerts its antifungal activity by inhibiting the enzyme B-(1,3)-D-glucan synthase.
[6][7] This enzyme is crucial for the synthesis of 3-(1,3)-D-glucan, a key structural polymer in
the fungal cell wall.[6][7] The inhibition of this enzyme disrupts cell wall integrity, leading to
increased permeability, osmotic instability, and ultimately fungal cell lysis and death.[8][9]
Ibrexafungerp acts as a non-competitive inhibitor of the enzyme.[6] While echinocandins also
target glucan synthase, Ibrexafungerp binds to a different site on the enzyme complex, which
allows it to retain activity against many echinocandin-resistant fungal strains.[1][7] The B3-1,3-
glucan synthase complex is composed of a catalytic subunit (FKS1 or FKS2) and a GTP-
binding regulatory subunit (Rho1).[7]
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Caption: Signaling pathway for the mechanism of action of Ibrexafungerp.

In Vitro Activity

Ibrexafungerp has demonstrated broad in vitro activity against a wide range of clinically
important fungal pathogens, including various Candida and Aspergillus species. Its activity is
retained against many isolates that are resistant to other classes of antifungals, such as azoles
and echinocandins.

In Vitro Susceptibility of Candida Species
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Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (EUCAST E.Def
7.3.2 Method)[10][11]

e Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A
suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard. This
suspension is further diluted in RPMI 1640 medium.

e Drug Dilution: Ibrexafungerp is serially diluted in RPMI 1640 medium in 96-well microtiter
plates.

 Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.
e Incubation: The plates are incubated at 35-37°C for 24-48 hours.

e Reading of Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest
concentration of the drug that causes a significant (typically >50%) reduction in fungal growth
compared to the drug-free control well.

Table 1: In Vitro Activity of Ibrexafungerp against Candida Species (EUCAST)

. Number of MIC Range MIC50 MIC90
Organism Reference
Isolates (mglL) (mglL) (mglL)
C. albicans - 0.016-0.5 - 0.125 [12]
C. glabrata
C.
parapsilosis
C. tropicalis 40 0.06—=8 - 2 [12]
C. krusei 29 0.125-1 - 1 [12]
C. auris 54 0.25-2 1 1 [4]

Table 2: In Vitro Activity of Ibrexafungerp against Fluconazole-Resistant Candida auris
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. Number of MIC Range MIC50 MIC90
Organism Reference
Isolates (ng/mL) (ng/mL) (ng/mL)

C. auris 54 0.25-2 1 1 [4]

In Vitro Activity against Aspergillus Species

Table 3: In Vitro Activity of Ibrexafungerp against Aspergillus Species (EUCAST and CLSI)

. MEC Range GM MEC
Organism Method Reference
(mglL) (mglL)

A. fumigatus
(azole- EUCAST - 0.040 [13]
susceptible)
A. fumigatus
(azole- CLSI - 0.040 [13]
susceptible)
A. fumigatus

_ EUCAST - 0.092 [13]
(azole-resistant)
A. fumigatus

CLSI - 0.056 [13]

(azole-resistant)

MEC: Minimum Effective Concentration

In Vivo Efficacy

The in vivo efficacy of Ibrexafungerp has been evaluated in various animal models of invasive
fungal infections. A key model is the murine model of invasive candidiasis.

Experimental Protocol: Murine Model of Invasive Candidiasis[14][15]
¢ Animals: Immunocompromised (neutropenic) mice are used to establish a systemic infection.

« Infection: Mice are infected via intravenous injection with a clinical isolate of Candida auris.
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o Treatment: Treatment is initiated 24 hours post-infection. Different groups of mice receive
either a vehicle control, Ibrexafungerp (at varying doses, e.g., 20, 30, and 40 mg/kg orally
twice daily), fluconazole (e.g., 20 mg/kg orally once daily), or caspofungin (e.g., 10 mg/kg
intraperitoneally once daily). Treatment is continued for a defined period, typically 7 days.

e Outcome Measures:
o Survival: A cohort of mice is monitored for survival over a period of time (e.g., 21 days).

o Fungal Burden: Another cohort of mice is euthanized at the end of the treatment period,
and target organs (e.g., kidneys) are harvested to determine the fungal burden by
counting colony-forming units (CFU) per gram of tissue.

o Data Analysis: Survival data is analyzed using Kaplan-Meier curves and log-rank tests.
Fungal burden data is analyzed using statistical tests such as ANOVA.
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Caption: Experimental workflow for the murine model of invasive candidiasis.
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Pharmacokinetics

Ibrexafungerp exhibits favorable pharmacokinetic properties, including oral bioavailability,

which is a significant advantage over the intravenously administered echinocandins.[4]

Table 4. Pharmacokinetic Parameters of lbrexafungerp in Humans

Parameter Value (Fasted) Value (Fed) Reference
Cmax 435 ng/mL 629 ng/mL [16]
Tmax 4-6 hours 4-6 hours [16]
AUCO0-24 6832 ng-hr/mL 9867 ng-hr/mL [16]
Volume of Distribution
~600 L ~600 L [16]
(Vss)
Protein Binding >99% >99% [16]
Half-life ~20 hours ~20 hours [17]
Metabolism Primarily by CYP3A4 Primarily by CYP3A4 [3]
) ~90% in feces (51% ~90% in feces (51%
Excretion [17]
as unchanged drug) as unchanged drug)
Conclusion

Ibrexafungerp is a promising new antifungal agent with a novel mechanism of action, broad in

vitro activity against key fungal pathogens, including resistant strains, and demonstrated in vivo

efficacy. Its oral bioavailability and distinct binding site on the target enzyme make it a valuable

addition to the antifungal armamentarium for researchers and clinicians. Further studies are

ongoing to explore its full therapeutic potential in various invasive fungal infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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